molecular formula C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N B1146313 Carbovir Triphosphate Triethylamine Salt CAS No. 1391048-07-9

Carbovir Triphosphate Triethylamine Salt

Numéro de catalogue: B1146313
Numéro CAS: 1391048-07-9
Poids moléculaire: 487.19
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbovir Triphosphate Triethylamine Salt is a chemically synthesized compound known for its antiviral properties. It is a carbocyclic synthetic nucleoside analogue and an active metabolite of abacavir, which is used in the treatment of HIV. The compound is an analogue of deoxyguanosine-5’-triphosphate and plays a crucial role in inhibiting viral replication by targeting viral DNA synthesis .

Mécanisme D'action

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

Analyse Des Réactions Chimiques

Activité Biologique

Carbovir triphosphate triethylamine salt (CBV-TP) is an active metabolite derived from the nucleoside analogue abacavir, which is primarily used in the treatment of HIV. This compound exhibits significant biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase (RT), and has implications in antiviral therapy and drug resistance.

CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase by mimicking the natural substrate 2’-deoxyguanosine triphosphate (dGTP). Its unique structure, which includes a 2’,3’-unsaturation in the sugar moiety, allows it to be incorporated into viral DNA during replication. However, unlike dGTP, CBV-TP lacks a 3’-hydroxyl group, leading to chain termination upon incorporation into the growing DNA strand. This mechanism effectively halts viral replication, making it a potent antiviral agent against HIV-1 .

Kinetic Properties and Drug Resistance

Research indicates that CBV-TP has a lower incorporation efficiency compared to dGTP when utilized by wild-type HIV-1 RT. The presence of mutations such as M184V in the reverse transcriptase can further diminish the efficiency of CBV-TP incorporation, contributing to drug resistance. Studies have shown that the Ki value for CBV-TP against HIV-RT is significantly lower than for human DNA polymerases, indicating its selectivity for viral targets .

Antiviral Efficacy

CBV-TP demonstrates strong antiviral efficacy in vitro and in clinical settings. It has been shown to effectively reduce viral loads in patients treated with abacavir as part of their antiretroviral therapy (ART). The sustained intracellular levels of CBV-TP contribute to its long-term effectiveness, with a reported half-life of approximately 20.64 hours within cells, allowing for prolonged antiviral activity .

Additional Biological Activities

Beyond its antiviral properties, CBV-TP also exhibits antifungal activity by inhibiting fungal protein synthesis. This broad spectrum of biological activity highlights its potential utility beyond HIV treatment .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Implications
CBV-TP acts as a competitive inhibitor of HIV-1 RT and leads to chain termination during DNA synthesis.Essential for understanding its role in ART.
Demonstrated selectivity for HIV-1 RT over human DNA polymerases with a Ki value indicating effective inhibition.Supports its use in treating HIV with reduced toxicity to human cells.
Exhibits antifungal activity through inhibition of protein synthesis in fungi.Suggests potential applications in treating fungal infections alongside viral infections.

Clinical Trials

Clinical trials have shown that abacavir, leading to the formation of CBV-TP, is well tolerated among patients. Common side effects include gastrointestinal symptoms and hypersensitivity reactions, particularly associated with HLA-B*5701 allele carriage. Screening for this allele before treatment initiation is recommended to mitigate risks .

Resistance Patterns

Studies have documented cases where patients developed resistance to abacavir due to mutations in HIV-1 RT, particularly the M184V mutation. These findings underscore the importance of monitoring resistance patterns in patients undergoing treatment with nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir .

Propriétés

Numéro CAS

1391048-07-9

Formule moléculaire

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N

Poids moléculaire

487.19

Synonymes

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.